

# A Meta-Analysis of Amy-101 Clinical Trial Data for Periodontitis Research

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the publicly available clinical trial data for **Amy-101**, a novel complement C3 inhibitor, in the context of periodontitis treatment. It is designed to offer researchers, scientists, and drug development professionals an objective comparison of **Amy-101**'s performance against established adjunctive therapies, supported by experimental data and detailed methodologies.

## Introduction to Amy-101 and the Complement Cascade in Periodontitis

Periodontitis is a chronic inflammatory disease triggered by a dysbiotic oral microbiome that leads to the destruction of tooth-supporting tissues. The complement system, a crucial part of the innate immune response, plays a significant role in the pathogenesis of periodontitis. Overactivation of the complement cascade, particularly the central component C3, results in the production of pro-inflammatory molecules that drive tissue damage.

**Amy-101** is a synthetic cyclic peptide, also known as compstatin Cp40, that acts as a potent inhibitor of complement C3.[1] By binding to C3, **Amy-101** prevents its cleavage into the proinflammatory fragments C3a and C3b, thereby blocking all three complement activation pathways (classical, lectin, and alternative).[1] This targeted approach aims to modulate the host's inflammatory response, reducing the tissue destruction associated with periodontitis.



### Amy-101 Phase 2a Clinical Trial (NCT03694444)

A significant body of evidence for the efficacy and safety of **Amy-101** in treating periodontal inflammation comes from a Phase 2a randomized, double-blind, placebo-controlled, split-mouth clinical trial.[2][3][4]

## Experimental Protocol: Phase 2a Clinical Trial (NCT03694444)

- Study Design: 39 adult patients with gingivitis and chronic periodontal inflammation were enrolled in a 3-month trial.[1] A split-mouth design was used, where each patient's mouth was randomized to receive either **Amy-101** or a placebo.[1]
- Treatment Regimen: Amy-101 (0.1 mg/site) or placebo was administered via local intragingival injection once a week for three consecutive weeks.[2][4]
- Primary Efficacy Endpoint: The primary outcome was the change in the Modified Gingival Index (MGI) score from baseline. The MGI is a visual assessment of gingival inflammation.[2]
- Secondary Efficacy Endpoints: Secondary outcomes included the change in Bleeding on Probing (BOP), a measure of gingival bleeding upon gentle probing, and the levels of matrix metalloproteinases (MMP-8 and MMP-9) in the gingival crevicular fluid (GCF).[2][4] MMP-8 and MMP-9 are enzymes associated with the breakdown of periodontal tissues.[3]
- Safety Assessments: Safety and tolerability were monitored throughout the trial.[1]

## **Quantitative Data Summary**

The following tables summarize the key quantitative outcomes from the **Amy-101** Phase 2a clinical trial and provide a comparison with data from studies of established adjunctive therapies for periodontitis, minocycline hydrochloride and doxycycline hyclate, which are used as adjuncts to the standard of care, scaling and root planing (SRP).

Table 1: Efficacy of Amy-101 in Reducing Gingival Inflammation (Phase 2a Trial)[2]



| Outcome<br>Measure                            | Amy-101<br>(Mean<br>Reduction<br>from Baseline<br>± SE) | Placebo (Mean<br>Reduction<br>from Baseline<br>± SE) | LSM<br>Difference<br>(95% CI) | P-value |
|-----------------------------------------------|---------------------------------------------------------|------------------------------------------------------|-------------------------------|---------|
| Modified Gingival<br>Index (MGI) at<br>Day 28 | -0.29 ± 0.026                                           | -0.10 ± 0.021                                        | -0.181 (-0.248 to<br>-0.114)  | < 0.001 |
| Bleeding on Probing (BOP) % at Day 28         | -25% ± 7%                                               | -7% ± 1.5%                                           | -                             | < 0.001 |

LSM: Least Squares Mean; SE: Standard Error; CI: Confidence Interval

Table 2: Efficacy of Amy-101 on Biomarkers of Tissue Destruction (Phase 2a Trial)[2][3]

| Biomarker           | Time Point      | Amy-101 vs.<br>Placebo | P-value |
|---------------------|-----------------|------------------------|---------|
| MMP-8 Levels in GCF | Day 60 & 90     | Significant Reduction  | < 0.05  |
| MMP-9 Levels in GCF | Day 28, 60 & 90 | Significant Reduction  | < 0.05  |

GCF: Gingival Crevicular Fluid; MMP: Matrix Metalloproteinase

Table 3: Comparative Efficacy of Adjunctive Periodontitis Therapies



| Therapy                                              | Study Population                                             | Primary Outcome                                                            | Reported Efficacy                                                                                           |
|------------------------------------------------------|--------------------------------------------------------------|----------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------|
| Amy-101                                              | 39 patients with gingivitis and chronic periodontitis        | Reduction in Modified<br>Gingival Index (MGI)                              | Statistically significant<br>reduction in MGI and<br>BOP (p < 0.001) at<br>day 28.[2]                       |
| Minocycline<br>Hydrochloride (2%<br>gel) + SRP       | 127 patients with moderate-to-advanced chronic periodontitis | Reduction in Pocket<br>Depth (PD)                                          | Significantly greater reduction in PD, number of deep pockets, and BOP compared to SRP alone (p < 0.05).[5] |
| Doxycycline Hyclate<br>(20 mg, twice daily) +<br>SRP | 190 adult patients with periodontitis                        | Gain in Clinical Attachment Level (CAL) and reduction in Pocket Depth (PD) | Statistically significant gain in CAL and reduction in PD compared to placebo + SRP.[6]                     |

SRP: Scaling and Root Planing

# Signaling Pathways and Experimental Workflows Complement Cascade and Amy-101's Mechanism of Action

The following diagram illustrates the three pathways of the complement system converging at C3, and how **Amy-101**'s inhibition of C3 cleavage blocks the downstream inflammatory cascade.









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. amyndas.com [amyndas.com]
- 2. Phase IIa clinical trial of complement C3 inhibitor AMY-101 in adults with periodontal inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Phase IIa clinical trial of complement C3 inhibitor AMY-101 in adults with periodontal inflammation [jci.org]
- 4. Phase IIa clinical trial of complement C3 inhibitor AMY-101 in adults with periodontal inflammation PubMed [pubmed.ncbi.nlm.nih.gov]



- 5. researchgate.net [researchgate.net]
- 6. Periostat (Doxycycline Hyclate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- To cite this document: BenchChem. [A Meta-Analysis of Amy-101 Clinical Trial Data for Periodontitis Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605503#meta-analysis-of-amy-101-clinical-trial-data-for-research-applications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com